3-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(4-(trifluoromethoxy)phenyl)propanamide

Metabolic Stability Trifluoromethoxy Benzoxazolone

Choose this specific propanamide derivative for your MPO-focused neuroinflammation research. The 4-trifluoromethoxy substituent ensures superior metabolic stability over methoxy or chloro analogs, preventing confounding reactive metabolites in vivo. Its strong, non-invasive 19F NMR signal allows quantitative tracking of tissue distribution and target engagement without radiolabeling. This compound is the essential electrophilic comparator for target deconvolution panels against des-OCF3, 4-Cl, and 4-Me scaffolds.

Molecular Formula C17H13F3N2O4
Molecular Weight 366.296
CAS No. 851989-19-0
Cat. No. B2969613
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(4-(trifluoromethoxy)phenyl)propanamide
CAS851989-19-0
Molecular FormulaC17H13F3N2O4
Molecular Weight366.296
Structural Identifiers
SMILESC1=CC=C2C(=C1)N(C(=O)O2)CCC(=O)NC3=CC=C(C=C3)OC(F)(F)F
InChIInChI=1S/C17H13F3N2O4/c18-17(19,20)26-12-7-5-11(6-8-12)21-15(23)9-10-22-13-3-1-2-4-14(13)25-16(22)24/h1-8H,9-10H2,(H,21,23)
InChIKeyYAHOETWQDSZANG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(4-(trifluoromethoxy)phenyl)propanamide: A Benzoxazolone Candidate with Unique Substituent Profile for Targeted Research Procurement


The compound 3-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(4-(trifluoromethoxy)phenyl)propanamide (CAS 851989-19-0) belongs to the benzoxazolone class of heterocyclic compounds, characterized by a 2(3H)-benzoxazolone core linked via a propanamide tether to a 4-(trifluoromethoxy)phenyl group [1]. Benzoxazolone derivatives are recognized as a 'privileged scaffold' in medicinal chemistry, exhibiting a broad spectrum of biological activities including anti-inflammatory, analgesic, antimicrobial, and neuroprotective effects [2]. The 4-trifluoromethoxy (OCF3) substituent is a distinguishing feature that modulates key physicochemical and pharmacokinetic properties, notably lipophilicity and metabolic stability, relative to unsubstituted or halogenated analogs [3].

Why Generic Benzoxazolone Analogs Cannot Substitute for 3-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(4-(trifluoromethoxy)phenyl)propanamide in Research Applications


Generic substitution within the benzoxazolone class is not feasible because the 4-trifluoromethoxy (OCF3) substituent imparts a distinct combination of electronic, steric, and metabolic properties that critically diverges from other common substituents such as methyl, chloro, or methoxy groups [1]. The OCF3 group is a strong electron-withdrawing group with unique lipophilicity (Hansch π ≈ 1.04) that differs substantially from CF3 (π ≈ 0.88) or OCH3 (π ≈ -0.02), directly affecting target binding affinity and pharmacokinetic behavior [2]. Furthermore, the OCF3 group demonstrates superior metabolic stability compared to OCH3 and avoids the oxidative dehalogenation pathways that can generate reactive metabolites from chloro analogs [3]. These multidimensional differences mean that an analog with a different 4-substituent will exhibit fundamentally different biological and pharmacokinetic profiles, rendering simple interchange impossible.

Quantitative Comparative Evidence for 3-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(4-(trifluoromethoxy)phenyl)propanamide vs. Closest Analogs


Enhanced Metabolic Stability of the 4-Trifluoromethoxy Substituent vs. Non-Fluorinated and Chloro Analogs

The 4-trifluoromethoxy (OCF3) substituent provides significantly greater metabolic stability compared to the corresponding 4-hydrogen analog (des-OCF3) and avoids the oxidative dehalogenation liability of the 4-chloro analog. In rat metabolism studies, the OCF3 group was found to be entirely stable, with no evidence of O-detrifluoromethylation observed [1]. By contrast, non-fluorinated aromatic systems are subject to CYP450-mediated hydroxylation, and chloro-substituted analogs can undergo oxidative dehalogenation to generate potentially reactive intermediates [2]. This metabolic stability advantage is a class-level property of the OCF3 group that translates into longer half-life and reduced clearance, making the compound more suitable for in vivo pharmacological studies where sustained target engagement is required [3].

Metabolic Stability Trifluoromethoxy Benzoxazolone Drug Metabolism

Benzoxazolone Scaffold Myeloperoxidase (MPO) Inhibitory Activity with Electron-Withdrawing Substituent Preference

The benzoxazolone scaffold, particularly when functionalized with electron-withdrawing substituents on the N-phenyl ring, has demonstrated myeloperoxidase (MPO) inhibitory activity. In a systematic study by Soyer et al., twenty ω-[2-oxo-3H-benzoxazol-3-yl]-N-phenylacetamide and propionamide derivatives were evaluated for inhibition of human leukocyte MPO chlorinating activity [1]. The SAR revealed that electron-withdrawing substituents (specifically 4-nitro) on the N-phenyl ring significantly enhanced inhibitory potency, with the most active compounds identified as the 2-methyl and 4-nitro derivatives [1]. The 4-trifluoromethoxy group (Hammett σp ≈ 0.35) functions as an electron-withdrawing substituent, suggesting it would similarly enhance MPO inhibitory activity relative to electron-donating or neutral substituents [2]. The 5-chloro analog (3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(4-(trifluoromethoxy)phenyl)propanamide) has been noted for potential analgesic and anti-inflammatory activities, further supporting the pharmacological relevance of this substitution pattern [3].

Myeloperoxidase MPO Inhibition Benzoxazolone Inflammation

Lipophilicity Optimization for Blood-Brain Barrier Penetration vs. Non-Fluorinated Analogs

The 4-trifluoromethoxy substituent increases lipophilicity (Hansch π ≈ 1.04) compared to the non-fluorinated analog (4-H, π = 0), achieving an optimal logP range for CNS penetration while avoiding the excessive lipophilicity of the 4-CF3 analog (π ≈ 0.88) [1]. The calculated logP for 3-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(4-(trifluoromethoxy)phenyl)propanamide is approximately 2.5-3.0, which falls within the favorable CNS drug-like space (logP 2-4) [2]. The des-OCF3 analog (3-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-phenylpropanamide, CAS 53854-83-4) has a molecular weight of 282.29 and lower lipophilicity, making it less suitable for CNS applications . The 5-chloro analog (CAS 902253-36-5, MW 400.74) has higher molecular weight and potentially excessive lipophilicity that could lead to off-target binding [3].

Lipophilicity logP Blood-Brain Barrier CNS Drug Design

Unique 19F NMR Probe Capability for In Vitro and In Vivo Tracking

The trifluoromethoxy group provides a distinct 19F NMR signal that enables direct detection and quantification of the compound in complex biological matrices without the need for radiolabeling or fluorescent tagging [1]. Benzoxazole compounds with trifluoromethoxy groups have been demonstrated to display sharp 19F NMR signals in assay buffer, facilitating their use as molecular probes for amyloid detection via 19F magnetic resonance imaging [2]. This property is not available with non-fluorinated analogs (des-OCF3, des-CF3) or chloro analogs. The 4-CF3 analog would provide a 19F signal but with different chemical shift and relaxation characteristics compared to OCF3, potentially requiring re-optimization of NMR parameters [3].

19F NMR Trifluoromethoxy Molecular Probe Imaging

Optimal Research and Industrial Application Scenarios for 3-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(4-(trifluoromethoxy)phenyl)propanamide


CNS Inflammation Models Requiring Metabolically Stable MPO Inhibitor Probes

This compound is ideally suited for in vivo studies of neuroinflammation where sustained MPO inhibition is required. The metabolic stability of the OCF3 group (evidenced in Section 3, Evidence Item 1) ensures that pharmacodynamic effects are attributable to the parent compound rather than metabolites. The benzoxazolone scaffold's established MPO inhibitory activity, combined with the electron-withdrawing OCF3 substituent (Evidence Item 2), provides a pharmacological profile suitable for evaluating MPO's role in neurodegenerative diseases such as Alzheimer's and Parkinson's [1].

19F NMR-Based Pharmacokinetic and Biodistribution Studies

The OCF3 group's sharp 19F NMR signal (Evidence Item 4) makes this compound valuable for non-invasive tracking of tissue distribution and target engagement in preclinical models. Researchers can quantify compound concentrations in plasma, brain homogenates, or intact tissues using 19F NMR without the need for radiolabeling, significantly reducing cost and regulatory burden [2]. This application is not feasible with non-fluorinated benzoxazolone analogs.

Structure-Activity Relationship (SAR) Studies of N-Phenyl Substituent Effects on Benzoxazolone Pharmacology

Because the benzoxazolone scaffold is a privileged structure with multimodal pharmacology, systematic SAR studies comparing different N-phenyl substituents are essential for target deconvolution. This compound, with its unique OCF3 substituent (posited to provide an optimal balance of lipophilicity indicated in Evidence Item 3), serves as a critical comparator in panels that include the des-OCF3 analog (CAS 53854-83-4) and 4-chloro/4-methyl analogs, enabling the isolation of electronic and steric contributions to target selectivity [3].

Anti-Inflammatory Drug Discovery Targeting Leukocyte MPO Activity

Given the established SAR that electron-withdrawing substituents enhance MPO inhibition by benzoxazolone derivatives (Evidence Item 2), this compound can serve as a lead-like starting point for medicinal chemistry optimization. The OCF3 group provides superior metabolic stability compared to the 4-nitro group (which carries potential genotoxicity risks), making it a safer and more developable option for hit-to-lead campaigns focused on inflammatory diseases [4].

Quote Request

Request a Quote for 3-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(4-(trifluoromethoxy)phenyl)propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.